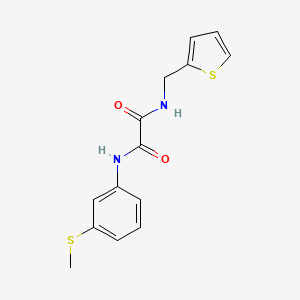![molecular formula C33H40O9 B2981494 [1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate CAS No. 93550-95-9](/img/structure/B2981494.png)
[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbia factor L7b is a diterpenoid compound isolated from the plant species Euphorbia lathyris. It is known for its significant inhibitory effects on the growth and proliferation of various cancer cell lines . The compound has a molecular weight of 580.67 and a molecular formula of C33H40O9 .
Preparation Methods
Euphorbia factor L7b is typically extracted from the plant Euphorbia lathyris. The extraction process involves the use of organic solvents to isolate the diterpenoid compound from the plant material . The compound is then purified using chromatographic techniques to achieve a high level of purity
Chemical Reactions Analysis
Euphorbia factor L7b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Euphorbia factor L7b can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Euphorbia factor L7b has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of diterpenoids . In biology and medicine, Euphorbia factor L7b is of interest due to its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer drugs . Additionally, Euphorbia factor L7b has been studied for its anti-inflammatory and cytotoxic effects . In industry, the compound may be used in the development of new pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of Euphorbia factor L7b involves the induction of apoptosis in cancer cells. This is achieved through the suppression of interleukin-6-induced and signal transducer and activator of transcription 3 activation, inhibition of topoisomerase II, and impedance of nuclear factor kappa-light-chain-enhancer of activated B cells activation . These molecular targets and pathways are critical for the compound’s anticancer effects.
Comparison with Similar Compounds
Euphorbia factor L7b is similar to other diterpenoid compounds isolated from the Euphorbia genus, such as Euphorbia factor L713283 and other lathyrane diterpenes . Euphorbia factor L7b is unique in its specific molecular structure and its significant inhibitory effects on cancer cell growth . Other similar compounds include ingenanes, abietanes, and triterpenes, which also exhibit various pharmacological properties .
Properties
IUPAC Name |
[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXHDLPKVRONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)
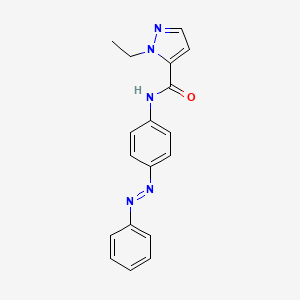
![Tert-butyl 1,11-dichloro-7-methyl-9-oxo-8-oxa-4,10-diazatricyclo[5.2.2.0,2,6]undec-10-ene-4-carboxylate](/img/structure/B2981417.png)
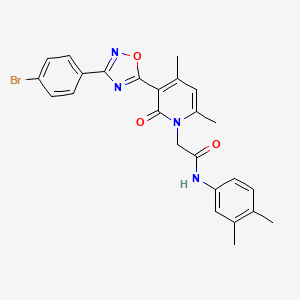
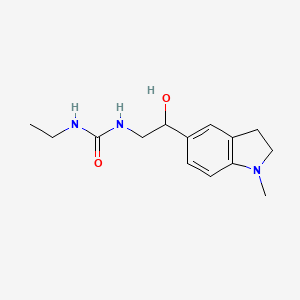
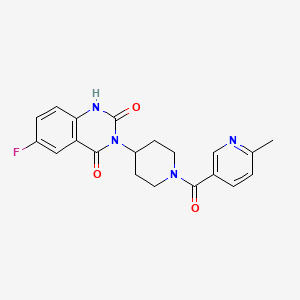

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2981425.png)
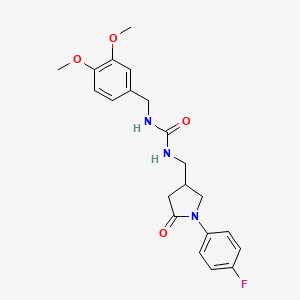
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2981427.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
